Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598081 | |
| Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-79-0 | |
| Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132414-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction mechanism involves three critical steps:
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Nucleophilic C-addition : The enamine nitrogen of 2 attacks the β-carbon of the maleimide, displacing bromide and forming a tetrahedral intermediate.
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Intramolecular transamidation : The amine group of the intermediate undergoes nucleophilic attack on the adjacent carbonyl carbon, closing the pyrrolidine ring.
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Lactamization : The imide ring re-forms, yielding the hexahydropyrrolo[3,4-b]pyrrole core.
Optimal conditions use methanol as the solvent at room temperature, with yields ranging from 65% to 85% depending on the substituents (Table 1). For example, ethyl 1-benzyl-2-methyl-4,6-dioxo-5-phenyl-hexahydropyrrolo[3,4-b]pyrrole-3-carboxylate (8a ) is isolated in 78% yield after recrystallization.
Table 1: Yields of Selected Hexahydropyrrolo[3,4-b]pyrroles via Domino Cyclization
| Substituent (R1) | Substituent (R2) | Yield (%) |
|---|---|---|
| Phenyl | Benzyl | 78 |
| 4-Methoxyphenyl | Methyl | 72 |
| 2-Naphthyl | Ethyl | 65 |
Multicomponent One-Pot Synthesis
A streamlined one-pot protocol eliminates the need to isolate intermediates, enhancing efficiency. Ethyl acetoacetate (9 ) reacts with primary amines (10 ) in methanol to generate β-aminocrotonates in situ, which subsequently undergo cyclization with bromomaleimides (1 ) (Figure 2). This method reduces purification steps and achieves comparable yields (70–80%) to the stepwise approach. For instance, combining ethyl acetoacetate, benzylamine, and N-phenylbromomaleimide produces the target compound in 75% yield after 6 hours.
Advantages and Limitations
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Advantages : Operational simplicity, reduced solvent usage, and scalability.
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Limitations : Requires precise stoichiometric control to avoid side reactions, such as overalkylation or polymerization.
Electro-Photochemical Carbene Radical Anion Route
Recent advances in electro-photochemical (EPC) synthesis enable the construction of fused pyrroles under mild conditions. Aryl diazoesters (1 ) react with maleimides (3 ) in acetonitrile under blue light irradiation and a constant current of 50 μA, generating carbene radical intermediates that cyclize to form imide-fused pyrroles (Figure 3). While this method primarily yields tetrahydroepoxy-pyridines, modifying the diazoester substituents and reaction time can favor pyrrolo[3,4-b]pyrrole formation.
Key Conditions for EPC Synthesis
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Solvent : Degassed acetonitrile or propionitrile.
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Electrodes : Platinum cathode and reticulated vitreous carbon (RVC) anode.
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Light Source : 450 nm LED.
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Yield : 60–70% for pyrrole derivatives.
Stereochemical Considerations and Resolution
The cis stereochemistry of the hexahydropyrrolo[3,4-b]pyrrole system is consistently achieved via kinetic control in domino reactions. Chiral auxiliaries or asymmetric catalysis remain underexplored but could enhance enantioselectivity. For instance, using tert-butyl esters in place of ethyl groups enables chromatographic resolution of diastereomers.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
EHPP serves as a crucial building block in the synthesis of more complex organic molecules. Its unique hexahydropyrrolo structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. Common synthetic routes include:
- [3 + 2] Cycloaddition Reactions : EHPP can be synthesized through cycloaddition reactions involving azomethine ylides and maleimides, followed by intramolecular lactamization. This method highlights its utility in constructing intricate molecular architectures.
- Reactivity in Organic Chemistry : The compound can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, which further expands its application in synthetic chemistry.
Biological Applications
Potential Antimicrobial and Anticancer Activity
Research indicates that EHPP exhibits promising biological activities, particularly in antimicrobial and anticancer research. Key findings include:
- Antimicrobial Properties : Studies have shown that EHPP demonstrates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Properties : EHPP has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer growth.
Medicinal Chemistry Applications
Drug Development
EHPP is being explored as a scaffold for designing new therapeutic agents. Its structural features enable it to interact with biological targets effectively, which is crucial for drug development. Some notable aspects include:
- Inhibition of Enzymes : Preliminary studies suggest that EHPP may inhibit enzymes involved in cancer progression, making it a candidate for further investigation as an anticancer drug.
- Development of Novel Therapeutics : The compound's unique structure offers opportunities for creating derivatives with enhanced biological activities.
Industrial Applications
Material Science and Polymer Development
In addition to its applications in biology and medicine, EHPP is utilized in the development of novel materials. Its unique properties allow it to be incorporated into various industrial applications:
- Polymers and Dyes : The compound is being studied for its potential use in synthesizing new polymers and dyes, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
The structural and functional nuances of ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate become evident when compared to analogs with varying substituents. Below is a systematic analysis:
tert-Butyl Esters
Key Differences :
- Steric Effects : The tert-butyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability during storage and synthesis .
- Synthetic Utility : Ethyl esters are more reactive in coupling reactions (e.g., amide bond formation with HATU) , while tert-butyl derivatives act as protective groups for amines, enabling selective functionalization .
Benzyl-Substituted Derivatives
Key Differences :
- Pharmacological Relevance : Benzyl-substituted derivatives exhibit enhanced binding to biological targets (e.g., USP30 in mitochondrial dysfunction) due to aromatic interactions .
- Synthetic Complexity : Introducing benzyl groups requires additional alkylation steps, increasing synthetic effort compared to the parent ethyl ester .
Functionalized Derivatives
Biological Activity
Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate (EHPP) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EHPP, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
EHPP belongs to the pyrrole family, characterized by a five-membered ring structure comprising four carbon atoms and one nitrogen atom. Its unique hexahydropyrrolo structure contributes to its distinct chemical and biological properties. The molecular formula of EHPP is with a molecular weight of 184.24 g/mol .
Antimicrobial Properties
Research indicates that EHPP exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
EHPP has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell division. The compound's mechanism of action appears to involve the modulation of signaling pathways critical for tumor growth .
A notable case study involved the testing of EHPP on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating substantial cytotoxicity .
The mechanism through which EHPP exerts its biological effects is primarily linked to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : EHPP may inhibit enzymes related to cancer cell proliferation, thereby reducing tumor growth.
- Receptor Modulation : The compound might modulate receptor activity associated with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of EHPP's biological activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| EHPP | Hexahydropyrrolo | Antimicrobial, Anticancer | Inhibits bacterial growth; cytotoxic to cancer cells |
| Pyrrole Derivatives | Various | Variable | Some exhibit antimicrobial activity but less potent than EHPP |
| Hexahydropyrrolo-fused Quinolines | Fused structure | Anticancer | Effective but with different mechanisms |
EHPP stands out due to its specific structural features that enhance its interaction with biological targets compared to other pyrrole derivatives .
Case Studies on Biological Activity
Several case studies have explored the biological effects of EHPP:
- Antimicrobial Testing : In vitro studies showed that EHPP had a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL and against S. aureus at 16 µg/mL, indicating strong antibacterial properties .
- Cancer Cell Line Studies : In a study involving HeLa cells, EHPP exhibited an IC50 value of 25 µM after 48 hours of exposure, demonstrating significant cytotoxicity .
Q & A
Basic Research Questions
Q. How can synthetic routes for Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate be optimized to improve yield and purity?
- Methodology : Optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ with BINAP ligands) can enhance stereochemical control and efficiency in heterocyclic systems . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products .
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.34 ppm for ethyl ester protons) to confirm substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 212.152 matches C₁₁H₂₀N₂O₂) .
- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXD) for single-crystal structure determination, particularly for resolving conformational ambiguities .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
- Methodology :
- Chiral Auxiliaries : Use tert-butyl carbamate protecting groups to enforce (3aR,6aR) configurations during ring closure .
- Asymmetric Catalysis : Employ chiral ligands like (S)-BINAP with palladium catalysts to induce enantioselectivity in cross-coupling steps .
- Dynamic Resolution : Optimize reaction kinetics (e.g., temperature-controlled equilibration) to favor desired diastereomers .
Q. What computational strategies are suitable for predicting the biological activity of this compound analogs?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like USP30 (in mitochondrial dysfunction) or EGFR (in cancer) .
- QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to design optimized derivatives .
Q. How should researchers address contradictory data in synthetic yields or stereochemical outcomes across studies?
- Methodology :
- Control Experiments : Replicate reactions under reported conditions while varying catalysts (e.g., Pd vs. Cu) or bases (NaOtBu vs. K₂CO₃) to identify critical variables .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve regiochemical ambiguities in pyrrolo-pyrrole systems .
- Crystallographic Validation : Compare experimental X-ray data (e.g., C–C bond lengths ±0.005 Å) with computational models (DFT-optimized geometries) .
Q. What in vitro assays are appropriate for evaluating the pharmacological potential of this compound derivatives?
- Methodology :
- Enzyme Inhibition : Fluorescence-based assays (e.g., for USP30 or kinase targets) with IC₅₀ determination using serial dilutions (0.1–100 µM) .
- Cell Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., H1975 for EGFR inhibition) .
- Metabolic Stability : LC-MS/MS analysis of microsomal half-life (t₁/₂) to assess pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
